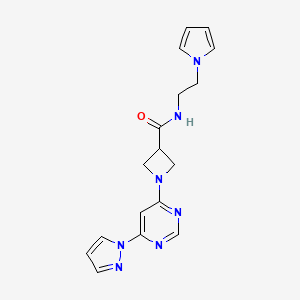
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(1H-pyrrol-1-yl)ethyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(1H-pyrrol-1-yl)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H19N7O and its molecular weight is 337.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidine derivatives has been synthesized, demonstrating significant cytotoxic and anti-5-lipoxygenase activities. These compounds were evaluated against cancer cell lines (HCT-116 and MCF-7) and for their ability to inhibit 5-lipoxygenase, suggesting potential applications in cancer therapy and inflammation management (Rahmouni et al., 2016).
Antimicrobial and Antiproliferative Activities
Pyrazolo[3,4-d]pyrimidine ribonucleosides have shown antimicrobial and moderate antitumor activities, specifically against measles in vitro and L1210 and P388 leukemia, suggesting their potential in antiviral and anticancer applications (Petrie et al., 1985).
Adenosine Receptor Affinity
Compounds in the pyrazolo[3,4-d]pyrimidine class have shown adenosine receptor affinity, with specific derivatives exhibiting antagonist activity greater than theophylline at the A1 adenosine receptor. This finding opens avenues for the development of novel therapeutics targeting adenosine receptors (Quinn et al., 1991).
Fungicidal Activity
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, analogous to the systemic fungicide carboxin, has been described. These compounds have shown fungicidal activity in fungal growth assays, suggesting their potential as novel fungicides (Huppatz, 1985).
Eigenschaften
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(2-pyrrol-1-ylethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c25-17(18-5-9-22-6-1-2-7-22)14-11-23(12-14)15-10-16(20-13-19-15)24-8-3-4-21-24/h1-4,6-8,10,13-14H,5,9,11-12H2,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZFQMMMQAIKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCCN4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
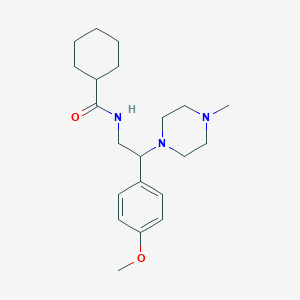
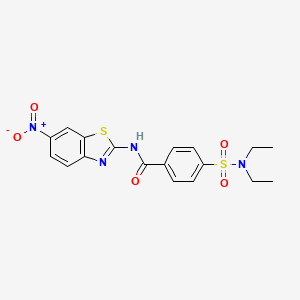
![6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2927673.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2927675.png)
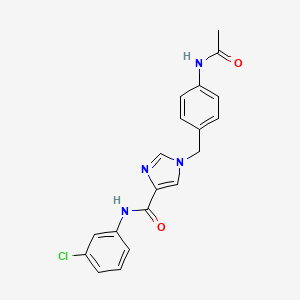
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2927677.png)
![2-chloro-6-methyl-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2927681.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2927682.png)
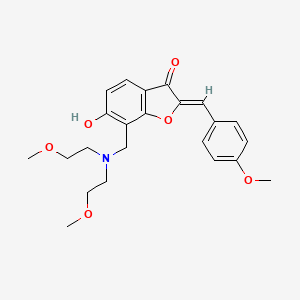
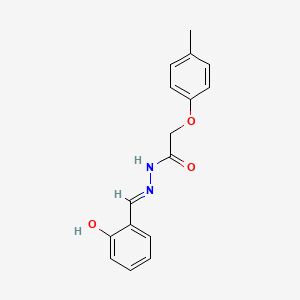
![16-(3-Methylbutyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2927689.png)
![N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2927690.png)
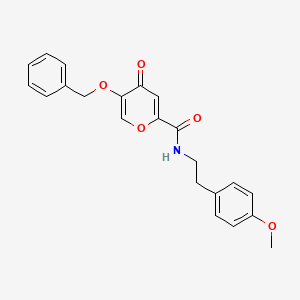
![2-(2,4-dichlorophenyl)-N-[3-[(2-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2927693.png)
